3-(3,4-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thienopyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the dimethoxyphenyl and propan-2-ylsulfanyl groups contributes to its unique chemical properties and potential therapeutic effects.
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives and pyridopyrimidine derivatives have been reported to interact with various targets, including acetylcholinesterase (ache) and kinases like clk1 and dyrk1a .
Mode of Action
For instance, N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine, a similar compound, has been reported to inhibit CLK1 and DYRK1A kinases .
Biochemical Pathways
For instance, pyrazoline derivatives have been found to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative stress .
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells .
Result of Action
For instance, pyrazoline derivatives have been found to affect the activity of AchE, leading to changes in nerve pulse transmission .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds and the physiological state of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene derivatives with formamide or other suitable reagents.
Introduction of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the dimethoxyphenyl moiety to the thienopyrimidine core.
Attachment of the Propan-2-ylsulfanyl Group: This can be accomplished through nucleophilic substitution reactions, where a suitable leaving group on the thienopyrimidine core is replaced by the propan-2-ylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thienopyrimidine core can be reduced under suitable conditions to form dihydro or tetrahydro derivatives.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-one Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a different heterocyclic core but may exhibit similar biological activities due to structural similarities.
Uniqueness
3-(3,4-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to the specific combination of the dimethoxyphenyl and propan-2-ylsulfanyl groups, which contribute to its distinct chemical properties and potential therapeutic effects. This combination may result in unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-10(2)24-17-18-12-7-8-23-15(12)16(20)19(17)11-5-6-13(21-3)14(9-11)22-4/h5-6,9-10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQSQSIOBAUNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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